B1 vs. B2 Receptor Binding Affinity: Selectivity Profile of [Des-Arg9]-Bradykinin Acetate
[Des-Arg9]-Bradykinin demonstrates a clear preference for the B1 receptor over the B2 receptor, a crucial distinction from the parent peptide bradykinin. Binding studies using cloned human receptors show a Ki of 1.93 µM for the B1 receptor and a Ki of 8.1 µM for the B2 receptor [1]. This results in a B1 selectivity ratio of approximately 4.2-fold. In contrast, bradykinin exhibits high affinity for the B2 receptor (Ki ~1 nM) and very low affinity for the B1 receptor, making it a B2-selective tool.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki (B1) = 1.93 µM; Ki (B2) = 8.1 µM |
| Comparator Or Baseline | Bradykinin: Ki (B1) >> 10 µM (inactive); Ki (B2) ≈ 1 nM |
| Quantified Difference | [Des-Arg9]-Bradykinin has ~4.2-fold higher affinity for B1 over B2, whereas bradykinin is >10,000-fold selective for B2 over B1. |
| Conditions | Competition binding assays on cloned human B1 and B2 receptors expressed in heterologous cell lines. |
Why This Matters
This selectivity profile confirms the compound's utility as a pharmacological tool for studying B1 receptor-mediated signaling in isolation, minimizing cross-reactivity with the abundant and functionally distinct B2 receptor.
- [1] Hess, J.F., Borkowski, J.A., Macneil, T., et al. (1994). Differential pharmacology of cloned human and mouse B2 bradykinin receptors. Mol. Pharmacol., 45(1), 1-8. View Source
